molecular formula C24H23N3O7 B3011139 Ethyl 4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 899992-78-0

Ethyl 4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No. B3011139
CAS RN: 899992-78-0
M. Wt: 465.462
InChI Key: DJWACLOYPZVPSP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 2,3-dihydrobenzo[b][1,4]dioxin-5-amine, has been reported . The synthesis involved alkylation of the phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification . The overall yield was 35% . This route was found to have fewer side reactions, simplified synthetic and isolation processes, and increased yield with higher purity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include alkylation, azidation, Curtius rearrangement, hydrolysis, and salification . These reactions were used to synthesize 2,3-dihydrobenzo[b][1,4]dioxin-5-amine .

Scientific Research Applications

Antitumor Activity

This compound has shown promise in the field of oncology. Derivatives of 2,3-dihydrobenzo[b][1,4]dioxin (DHS) have been studied for their antitumor properties . Specifically, certain disubstituted derivatives exhibit significant inhibition potency against various cancer cell lines, suggesting that modifications to the DHS structure could lead to improved anticancer agents.

Synthesis of Novel Compounds

The chemical structure of DHS derivatives allows for the synthesis of novel compounds with potential biological activity . These synthetic pathways can lead to the development of new drugs with unique properties and mechanisms of action.

Crystallography Studies

The crystal structure of DHS-related compounds provides valuable insights into their molecular configuration . Understanding the crystal structure is crucial for the design of drugs that can effectively bind to specific biological targets.

Chemical Libraries

DHS derivatives are included in chemical libraries used for high-throughput screening . These libraries are essential for discovering new lead compounds in drug development programs.

Biological Activity Research

Research into the biological activity of DHS derivatives can lead to the discovery of new therapeutic uses . This includes not only antitumor activity but also potential applications in treating other diseases.

Medicinal Chemistry

The compound’s structure is of interest in medicinal chemistry for the design of molecules with specific pharmacological properties . By altering the structure, chemists can optimize the compound’s efficacy, selectivity, and pharmacokinetic profile.

properties

IUPAC Name

ethyl 4-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O7/c1-3-31-24(30)23-20(13-22(29)27(26-23)17-7-4-15(2)5-8-17)34-14-21(28)25-16-6-9-18-19(12-16)33-11-10-32-18/h4-9,12-13H,3,10-11,14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWACLOYPZVPSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

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